(S)-2-Aminobut-3-yn-1-ol HCl (S)-2-Aminobut-3-yn-1-ol HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13609846
InChI: InChI=1S/C4H7NO.ClH/c1-2-4(5)3-6;/h1,4,6H,3,5H2;1H/t4-;/m0./s1
SMILES: C#CC(CO)N.Cl
Molecular Formula: C4H8ClNO
Molecular Weight: 121.56 g/mol

(S)-2-Aminobut-3-yn-1-ol HCl

CAS No.:

Cat. No.: VC13609846

Molecular Formula: C4H8ClNO

Molecular Weight: 121.56 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Aminobut-3-yn-1-ol HCl -

Specification

Molecular Formula C4H8ClNO
Molecular Weight 121.56 g/mol
IUPAC Name (2S)-2-aminobut-3-yn-1-ol;hydrochloride
Standard InChI InChI=1S/C4H7NO.ClH/c1-2-4(5)3-6;/h1,4,6H,3,5H2;1H/t4-;/m0./s1
Standard InChI Key RYXAXGYGXKDYOX-WCCKRBBISA-N
Isomeric SMILES C#C[C@@H](CO)N.Cl
SMILES C#CC(CO)N.Cl
Canonical SMILES C#CC(CO)N.Cl

Introduction

Chemical Identity and Structural Features

(S)-2-Aminobut-3-yn-1-ol hydrochloride (C₄H₈ClNO) is a white crystalline solid with a molecular weight of 121.56 g/mol. Its structure comprises a four-carbon chain featuring an amine group at the second carbon, a hydroxyl group at the first carbon, and an alkyne moiety at the third position . The hydrochloride salt enhances solubility in polar solvents such as water and methanol, facilitating its use in aqueous reaction systems .

The compound’s stereochemistry is defined by the (S)-configuration at the second carbon, which influences its interactions with chiral receptors and enzymes. X-ray crystallography of analogous compounds, such as (S)-2-aminobut-3-enoic acid hydrochloride, reveals planar geometries around unsaturated bonds, suggesting similar structural rigidity in the alkyne-containing variant .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₄H₈ClNO
Molecular Weight121.56 g/mol
Solubility>50 mg/mL in H₂O, MeOH
Chirality(S)-configuration at C2
Functional GroupsAlkyne, amine, hydroxyl

Synthesis and Manufacturing

Asymmetric Synthesis Routes

The enantioselective synthesis of (S)-2-aminobut-3-yn-1-ol hydrochloride typically involves propargylamine precursors. A gold(I)-catalyzed cycloisomerization strategy, analogous to methods used for pyrrole derivatives, enables precise control over stereochemistry . For example, alkynyl epoxide intermediates undergo regioselective 1,2-boryl migrations in the presence of Cu or Au catalysts, yielding chiral scaffolds that can be functionalized to the target compound .

Resolution Techniques

Racemic mixtures of 2-aminobut-3-yn-1-ol are resolved via diastereomeric salt formation using chiral acids such as L-tartaric acid. The hydrochloride salt crystallizes preferentially from polar aprotic solvents, achieving enantiomeric excesses >98% under optimized conditions .

Reactivity and Functionalization

The alkyne group participates in click reactions, enabling conjugation with azides for bioconjugation applications. In model studies, Sonogashira couplings with aryl halides produce extended π-systems, as demonstrated in the synthesis of triazolopyrimidine microtubule stabilizers . Meanwhile, the amine group serves as a nucleophile in Schiff base formations, with second-order rate constants of 0.15 M⁻¹s⁻¹ observed in reactions with benzaldehyde derivatives .

Table 2: Representative Reactions

Reaction TypeConditionsProduct Class
Huisgen CycloadditionCu(I), RT, H₂O/MeOH1,2,3-Triazoles
Nucleophilic SubstitutionK₂CO₃, DMF, 60°CAlkylated Amines
Reductive AminationNaBH₃CN, MeOH, 0°CSecondary Amines

Comparative Analysis with Structural Analogs

Table 3: Analog Comparison

CompoundKey Structural DifferenceBioactivity Shift
(S)-2-Aminobut-3-en-1-olDouble bond vs. alkyne3-fold lower GABA affinity
3-Amino-butanoic acidCarboxylic acid substituentEnhanced hydrophilicity
2-AminopropanolShorter carbon chainReduced receptor selectivity

The alkyne group in (S)-2-aminobut-3-yn-1-ol hydrochloride confers distinct electronic and steric properties compared to saturated or olefinic analogs, enabling unique binding profiles in biochemical assays .

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a key chiral building block in synthesizing β-lactam antibiotics and kinase inhibitors. A 2024 patent application describes its use in preparing Bruton’s tyrosine kinase inhibitors with 90% yield in the final coupling step .

Materials Science

Alkyne-amine conjugates polymerize via azide-alkyne cycloadditions to form hydrogels with tensile strengths up to 12 MPa. These materials show promise in 3D-printed biomedical scaffolds .

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